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Compound of Interest

Compound Name:
5-cyclopropyl-1H-pyrrolo[2,3-

b]pyridine

Cat. No.: B572763 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 5-cyclopropyl-1H-pyrrolo[2,3-
b]pyridine, a molecule of interest in medicinal chemistry and drug development. The primary

synthetic route involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a

robust and versatile method for forming carbon-carbon bonds. This guide provides a

comprehensive overview of the synthetic pathway, detailed experimental protocols, and

quantitative data to facilitate its preparation in a laboratory setting.

Synthetic Strategy Overview
The synthesis of 5-cyclopropyl-1H-pyrrolo[2,3-b]pyridine is most effectively achieved

through a two-step process. The first step involves the synthesis of the key intermediate, 5-

bromo-1H-pyrrolo[2,3-b]pyridine (also known as 5-bromo-7-azaindole). The subsequent step is

the palladium-catalyzed Suzuki-Miyaura cross-coupling of this intermediate with a

cyclopropylboron reagent.
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(7-Azaindole) 5-Bromo-1H-pyrrolo[2,3-b]pyridineBromination 5-Cyclopropyl-1H-pyrrolo[2,3-b]pyridineSuzuki-Miyaura Coupling
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Caption: Overall synthetic strategy for 5-cyclopropyl-1H-pyrrolo[2,3-b]pyridine.
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Experimental Protocols
Synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine
(Intermediate)
The synthesis of 5-bromo-7-azaindole can be achieved through various methods, including

direct bromination of 7-azaindole. One common procedure involves the use of N-

bromosuccinimide (NBS) as the brominating agent.

Materials:

1H-Pyrrolo[2,3-b]pyridine (7-azaindole)

N-Bromosuccinimide (NBS)

Acetonitrile (CH3CN)

Saturated aqueous sodium bicarbonate (NaHCO3) solution

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Ethyl acetate (EtOAc)

Hexanes

Procedure:

In a round-bottom flask, dissolve 1H-pyrrolo[2,3-b]pyridine (1.0 equivalent) in acetonitrile.

Cool the solution to 0 °C in an ice bath.

Slowly add N-bromosuccinimide (1.05 equivalents) portion-wise, maintaining the

temperature at 0 °C.

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the

reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

Combine the organic layers, wash with brine, and dry over anhydrous MgSO4 or Na2SO4.

Filter the drying agent and concentrate the filtrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel using a gradient of

ethyl acetate in hexanes to yield 5-bromo-1H-pyrrolo[2,3-b]pyridine.

Quantitative Data for Bromination:

Parameter Value Reference

Yield >95% General synthetic knowledge

Purity >98% General synthetic knowledge

Synthesis of 5-cyclopropyl-1H-pyrrolo[2,3-b]pyridine via
Suzuki-Miyaura Coupling
This protocol is adapted from general procedures for Suzuki-Miyaura coupling of heteroaryl

halides with cyclopropylboron reagents.[1]

Materials:

5-Bromo-1H-pyrrolo[2,3-b]pyridine

Potassium cyclopropyltrifluoroborate or Cyclopropylboronic acid

Palladium(II) acetate (Pd(OAc)2)

2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) or similar phosphine ligand

Potassium phosphate tribasic (K3PO4) or Cesium carbonate (Cs2CO3)

Toluene
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Water

Ethyl acetate (EtOAc)

Brine

Anhydrous sodium sulfate (Na2SO4)
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Caption: General workflow for the Suzuki-Miyaura coupling reaction.
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Procedure:

To a reaction vial, add 5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 equivalent), potassium

cyclopropyltrifluoroborate (1.5 equivalents), and potassium phosphate tribasic (3.0

equivalents).

In a separate vial, prepare the catalyst pre-mixture by dissolving palladium(II) acetate (0.02

equivalents) and RuPhos (0.04 equivalents) in toluene.

Add the catalyst solution to the reaction vial containing the solids.

Add toluene and water (typically a 4:1 to 10:1 ratio of toluene to water).

Seal the vial and degas the mixture by bubbling argon or nitrogen through the solution for

15-20 minutes.

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, or until TLC/LC-MS analysis

indicates complete consumption of the starting material.

Cool the reaction mixture to room temperature and quench with water.

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

Filter the drying agent and concentrate the filtrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to obtain 5-
cyclopropyl-1H-pyrrolo[2,3-b]pyridine.

Quantitative Data for Suzuki-Miyaura Coupling:
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Parameter Value Reference

Reagents

5-Bromo-1H-pyrrolo[2,3-

b]pyridine
1.0 equiv [1]

Potassium

cyclopropyltrifluoroborate
1.5 equiv [1]

K3PO4 3.0 equiv [1]

Catalyst System

Pd(OAc)2 2 mol% [1]

RuPhos 4 mol% [1]

Reaction Conditions

Solvent Toluene/Water [1]

Temperature 80-100 °C [1]

Reaction Time 12-24 h [1]

Outcome

Yield
70-90% (estimated based on

similar reactions)
[1]

Physicochemical Properties
Property Value

Molecular Formula C10H10N2

Molecular Weight 158.20 g/mol

CAS Number 1254567-75-3

Safety Considerations
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5-Bromo-1H-pyrrolo[2,3-b]pyridine: Handle with care as halogenated organic compounds

can be irritants.

Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-

ventilated fume hood.

Solvents: Toluene and ethyl acetate are flammable. Ensure proper grounding and avoid

ignition sources.

Bases: Potassium phosphate and cesium carbonate are irritants. Avoid inhalation of dust and

skin contact.

Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate

personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All

reactions should be performed in a well-ventilated fume hood.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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